molecular formula C9H7BrCl2O2 B3158595 Methyl 4-(bromomethyl)-3,5-dichlorobenzoate CAS No. 859212-75-2

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate

Cat. No.: B3158595
CAS No.: 859212-75-2
M. Wt: 297.96 g/mol
InChI Key: KQHHSNCXMBIUQF-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is an organic compound with the molecular formula C9H7BrCl2O2 It is a derivative of benzoic acid, featuring bromomethyl and dichloro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of methyl 3,5-dichlorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Major products are carboxylic acids and aldehydes.

    Reduction: Reduced products include methyl derivatives and alcohols.

Scientific Research Applications

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(bromomethyl)benzoate: Lacks the dichloro substituents, resulting in different reactivity and applications.

    Methyl 3,5-dichlorobenzoate: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    Methyl 4-(chloromethyl)-3,5-dichlorobenzoate: Similar structure but with a chloromethyl group instead of bromomethyl, affecting its reactivity.

Uniqueness

Methyl 4-(bromomethyl)-3,5-dichlorobenzoate is unique due to the combination of bromomethyl and dichloro substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-(bromomethyl)-3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHHSNCXMBIUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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